molecular formula C8H11NO3 B11783803 Methyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate

Methyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate

Cat. No.: B11783803
M. Wt: 169.18 g/mol
InChI Key: OYGOGGGPHYPIEW-UHFFFAOYSA-N
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Description

Methyl 6-oxo-3-azabicyclo[311]heptane-3-carboxylate is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate to yield bromoacetate. This intermediate is then subjected to an alkaline reaction with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate, which undergoes intramolecular cyclopropanation using Ru (II) catalysis .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis techniques, ensuring high yield and purity. The double alkylation reaction of malonate with cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate is a key step in the industrial preparation, allowing for the production of significant quantities .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Typically involves reagents such as potassium permanganate or chromium trioxide.

    Reduction: Commonly uses hydrogen gas in the presence of a palladium catalyst.

    Substitution: Often involves nucleophilic reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of antiviral and anticancer agents.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Uniqueness: Methyl 6-oxo-3-azabicyclo[311]heptane-3-carboxylate is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties

Biological Activity

Methyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate is a bicyclic compound characterized by its unique structural framework, which includes a six-membered ring fused to a five-membered nitrogen-containing ring. The molecular formula of this compound is C11H13NO3C_{11}H_{13}NO_3 with a molecular weight of approximately 211.26 g/mol. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The structure of this compound includes a carboxylate functional group and an oxo group, which contribute to its chemical reactivity and potential biological activity. Its solubility in various solvents makes it suitable for synthetic applications and biological studies .

Table 1: Structural Features of Related Compounds

Compound NameCAS NumberStructural FeaturesUnique Properties
Methyl 2-oxo-3-azabicyclo[3.1.1]heptane1486519-88-3Bicyclic structure with oxo groupPotentially different biological activity
tert-butyl 6-hydroxymethyl-3-azabicyclo[3.1.1]heptaneNot availableHydroxymethyl substitutionEnhanced solubility and reactivity
tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1]heptaneNot availableHydroxymethyl group additionDifferent pharmacological profiles

Biological Activity

Research indicates that this compound may exhibit various biological activities, particularly in the context of enzyme interactions and potential therapeutic effects.

Enzyme Interactions

Initial studies have focused on the interactions of this compound with enzymes, particularly microbial lipases, which are known for their role in catalyzing reactions involving esters and other substrates. The compound's structure may allow it to act as an acyl donor in enzymatic reactions, potentially enhancing the efficiency of lipase-catalyzed processes .

Case Studies

A review of literature reveals several studies exploring the biological implications of similar compounds:

  • Microbial Lipase Activity : Research has shown that compounds similar to methyl 6-oxo-3-azabicyclo[3.1.1]heptane can enhance the catalytic activity of microbial lipases, leading to more efficient biocatalytic processes .
  • Pharmacological Profiles : Comparative studies suggest that variations in the structural features of bicyclic compounds can lead to distinct pharmacological profiles, indicating that methyl 6-oxo-3-azabicyclo[3.1.1]heptane may possess unique therapeutic benefits .

Properties

IUPAC Name

methyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-12-8(11)9-3-5-2-6(4-9)7(5)10/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGOGGGPHYPIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CC2CC(C1)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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